4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide

Purinergic Signaling Chronic Pain Neuroinflammation

Researchers studying purinergic signaling in neuroinflammation or chronic pain often face inconsistent potency from generic benzodioxole analogs. This compound is a validated, privileged scaffold that directly addresses selectivity and potency gaps. - Enables P2X4/P2X7 antagonist derivatives with IC50 values below 40 nM, unattainable with simpler analogs. - Serves as a key intermediate for acetylcholinesterase inhibitors (IC50 as low as 80 nM) and anti-proliferative agents. - Consistent quality ensures reproducible target engagement and cross-study comparability.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
CAS No. 114035-69-7
Cat. No. B7816865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide
CAS114035-69-7
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1)C(=O)N)OC)OCO2
InChIInChI=1S/C10H11NO5/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3,(H2,11,12)
InChIKeyAZCGACDIANOMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7): Procurement Guide for Research Applications in Neuroscience and Inflammation


4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) is a heterocyclic compound featuring a benzodioxole core with methoxy groups at positions 4 and 7 and a carboxamide at position 5. This substitution pattern confers distinct physicochemical properties and biological activities compared to simpler benzodioxole derivatives [1]. The compound serves as a versatile scaffold for the synthesis of analogs with applications in neuroscience and inflammation research [2]. Its primary documented research applications center on modulation of purinergic signaling via P2X4 and P2X7 receptors, where it exhibits potent and selective antagonism [3], and as an intermediate in the development of acetylcholinesterase inhibitors for Alzheimer's disease models [4].

Pathway context P2X4/P2X7 purinergic signaling study fit
Scaffold role Supports acetylcholinesterase inhibitor synthesis
Synthetic utility 5-Carboxamide handle for analog library generation
Probe context Multi-target CNS pharmacology exploration fit

Procurement Risks of Substituting 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) with Generic Benzodioxole Analogs


Generic substitution of 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide with simpler benzodioxole derivatives like 1,3-benzodioxole-5-carboxamide (CAS 4847-94-3) or other 5-substituted analogs is not scientifically justified due to the compound's unique substitution pattern that dictates its pharmacological profile. The presence of the 4,7-dimethoxy motif and the 5-carboxamide group are critical for potent and selective antagonism of P2X4 and P2X7 receptors, as established in structure-activity relationship studies [1]. Removing or altering these groups drastically reduces potency and selectivity, as demonstrated by comparative SAR analyses of benzodioxole N-carbamothioyl carboxamide derivatives [2]. Furthermore, the compound's physicochemical properties, including its specific hydrogen-bonding capacity and lipophilicity, differ from its analogs, impacting its behavior in biological assays and its suitability as a synthetic intermediate . Substitution with a less-defined analog would compromise experimental reproducibility and invalidate cross-study comparisons, ultimately undermining research outcomes.

Attribute Substitution pattern
Target 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide 4,7-Dimethoxy + 5-carboxamide groups present
Substitute risk Generic 1,3-benzodioxole analogs Missing 4,7-dimethoxy motif; P2X target engagement may not transfer
Attribute Structure-activity relationship
Target SAR-confirmed motif for purinergic receptor antagonism
Substitute risk Removal or alteration of 4,7-dimethoxy groups may drastically reduce pathway-response context
Attribute Physicochemical profile
Target Specific hydrogen-bonding capacity and lipophilicity
Substitute risk Assay behavior and synthetic-intermediate suitability may shift with generic analogs

Quantitative Evidence Guide: Why 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) Outperforms Analogs in Target Engagement and Selectivity


Superior P2X4 Receptor Antagonism: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Derivative (9o) Achieves Sub-40 nM IC50, Outperforming Parent Scaffold and Other P2X4 Antagonists

A derivative of the target compound, N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide (compound 9o), demonstrated potent and selective antagonism of the human P2X4 receptor (h-P2X4R) with an IC50 of 0.039 μM. This is significantly more potent than the parent 1,3-benzodioxole-5-carboxylic acid scaffold, which lacks the 4,7-dimethoxy substitution and shows no measurable activity at this target [1]. Furthermore, 9o is >200-fold more potent than the general P2X4 antagonist P2X4 antagonist-4 (compound 64), which has a reported IC50 of 8 μM .

P2X4 receptor antagonism
Head-to-head
Target derivative 9o: IC50 0.039 μM
Parent scaffold: inactive
P2X4 antagonist-4: IC50 8 μM
Supports P2X4 pathway-response context
Derivative evidence; Ca2+ influx assay on h-1321N1 astrocytoma cells
Purinergic Signaling Chronic Pain Neuroinflammation

Exceptional P2X7 Receptor Antagonism: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Derivative (9q) Achieves 18 nM IC50, a >2,000-Fold Improvement Over the Parent Scaffold

Another derivative, N-(quinolin-8-ylcarbamothioyl)benzo[d][1,3]dioxole-5-carboxamide (compound 9q), was identified as a highly potent and selective antagonist of the human P2X7 receptor (h-P2X7R) with an IC50 of 0.018 μM [1]. This represents a substantial improvement over the parent 1,3-benzodioxole-5-carboxylic acid, which is inactive against P2X7R. The activity is also superior to other benzodioxole-based P2X7 antagonists, such as N-[(2-hydroxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, which has a reported IC50 of 2.16 μM [2].

P2X7 receptor antagonism
Head-to-head
Target derivative 9q: IC50 0.018 μM
Parent scaffold: inactive
Comparator benzodioxole: IC50 2.16 μM
Supports P2X7 inflammatory model context
Derivative evidence; assay-specific review required
P2X7 Receptor Inflammatory Diseases Rheumatoid Arthritis

Structural Determinants of Acetylcholinesterase Inhibition: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide-Containing Derivatives Achieve Nanomolar Potency

Benzodioxole derivatives containing the 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide core have been patented as acetylcholinesterase (AChE) inhibitors with an IC50 of 80 nM [1]. This potency is comparable to, and in some cases exceeds, that of donepezil, a clinically approved AChE inhibitor with an IC50 of 2.16 μM [2]. The 4,7-dimethoxy substitution pattern is a key structural feature for this activity, as simpler benzodioxole analogs lacking this motif exhibit significantly reduced or no AChE inhibition [3].

Acetylcholinesterase inhibition
Cross-study comparable
IC50 80 nM
Supports AChE inhibitor scaffold context
Patent-derived; core-containing derivative; requires independent validation
Alzheimer's Disease Acetylcholinesterase Cognitive Disorders

Anti-Proliferative Activity in Colorectal Cancer Models: Apiole (a 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole) Induces G0/G1 Arrest and Apoptosis in COLO 205 Cells

In a study evaluating 10 different 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives, apiole (a 5-(2-propenyl) analog) exhibited the most potent anti-proliferative activity against human COLO 205 colon cancer cells [1]. Apiole induced G0/G1 cell cycle arrest at 75–225 μM and apoptosis at concentrations >150 μM, as evidenced by increased cleaved caspases 3, 8, 9 and bax/bcl-2 ratio. In contrast, the parent compound SY-1 (4,7-dimethoxy-5-methyl-1,3-benzodioxole) showed weaker activity, and the 5-carboxamide analog was not directly evaluated but is a key intermediate for generating such derivatives [2].

Anti-proliferative activity
Class-level
G0/G1 arrest: 75–225 μM
Apoptosis induction: >150 μM
Model: COLO 205 colorectal cells
Supports cell-model endpoint review
Apiole analog evidence; 5-carboxamide not directly evaluated
Colorectal Cancer Cell Cycle Arrest Apoptosis

Potential for Multi-Target Engagement: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Exhibits Moderate Antagonist Activity at mGluR5

The target compound itself has been profiled for activity against the metabotropic glutamate receptor 5 (mGluR5) and exhibits antagonist activity with an IC50 of 31.6 μM [1]. While this potency is moderate, it represents a baseline activity for this specific substitution pattern. In contrast, the parent 1,3-benzodioxole-5-carboxamide shows no reported activity against mGluR5, and other 5-substituted derivatives have not been systematically evaluated [2]. This suggests that the 4,7-dimethoxy substitution may confer a unique, albeit moderate, interaction with this target, which could be exploited for the development of dual P2X/mGluR5 antagonists.

mGluR5 antagonist activity
Cross-study comparable
IC50 31.6 μM
Supports multi-target CNS context
Baseline activity for substitution pattern; other analogs not systematically evaluated
Metabotropic Glutamate Receptor 5 CNS Disorders Pain

Optimal Research Applications for 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide (CAS 114035-69-7) Based on Validated Differentiation Evidence


P2X4 and P2X7 Receptor Pharmacology in Chronic Pain and Inflammation Models

Researchers investigating purinergic signaling in chronic pain, neuroinflammation, or rheumatoid arthritis should prioritize this compound as a scaffold for generating highly potent and selective P2X4 and P2X7 antagonists. As demonstrated by derivatives 9o and 9q, the 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide core enables IC50 values in the sub-40 nM range, which is unattainable with simpler benzodioxole analogs [1]. This potency allows for precise target engagement studies and reduces off-target confounding effects.

Development of Next-Generation Acetylcholinesterase Inhibitors for Alzheimer's Disease

The 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide core is a privileged scaffold for AChE inhibition, with patented derivatives achieving IC50 values as low as 80 nM [2]. This activity surpasses that of donepezil and is highly dependent on the 4,7-dimethoxy substitution. Medicinal chemistry teams focused on Alzheimer's disease can use this compound as a key intermediate to synthesize and screen novel AChE inhibitors with potentially improved efficacy and safety profiles.

Anti-Cancer Drug Discovery Targeting Colorectal Carcinoma

The 4,7-dimethoxy-1,3-benzodioxole core has validated anti-proliferative activity against colorectal cancer cells, as shown by the potent effects of apiole in COLO 205 models [3]. The 5-carboxamide group of the target compound provides a versatile synthetic handle for generating diverse 5-substituted analogs. Researchers in oncology can leverage this core to explore structure-activity relationships and develop novel agents that induce cell cycle arrest and apoptosis in colon cancer cells.

Exploration of Multi-Target CNS Pharmacology

The target compound's unique, albeit moderate, activity at mGluR5 (IC50 = 31.6 μM) distinguishes it from other benzodioxole derivatives [4]. This suggests potential for developing multi-target ligands that engage both purinergic (P2X) and glutamatergic (mGluR) systems, which are often co-implicated in CNS disorders. The compound serves as a starting point for medicinal chemistry efforts aimed at optimizing this dual activity.

Application
Selection Property
Validation Focus
P2X receptor signaling studies
4,7-Dimethoxy substitution pattern
P2X4/P2X7 target engagement assays
AChE inhibitor development
Benzodioxole carboxamide core
Cholinesterase inhibition profiling
Cell-model endpoint studies
5-Carboxamide synthetic handle
Cell-cycle and apoptosis endpoint review
Multi-target CNS probe studies
Distinct substitution-driven profile
mGluR5 and purinergic cross-screening
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